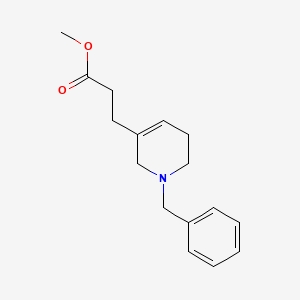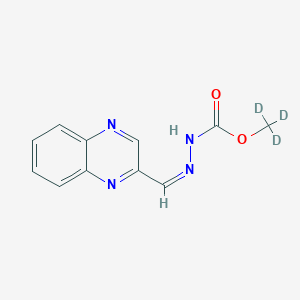
Trideuteriomethyl N-(quinoxalin-2-ylmethylideneamino)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(E)-(quinoxalin-2-yl)methylidenemethoxycarbohydrazide is a compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(E)-(quinoxalin-2-yl)methylidenemethoxycarbohydrazide typically involves the condensation of quinoxaline-2-carbaldehyde with methoxycarbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, with considerations for the availability of raw materials and the scalability of the reaction. Advanced techniques such as continuous flow synthesis may be employed to enhance the production efficiency and ensure consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
N’-(E)-(quinoxalin-2-yl)methylidenemethoxycarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoxaline ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoxaline-2-one derivatives, while reduction reactions may produce dihydroquinoxaline derivatives .
Scientific Research Applications
N’-(E)-(quinoxalin-2-yl)methylidenemethoxycarbohydrazide has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N’-(E)-(quinoxalin-2-yl)methylidenemethoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
N’-(E)-(quinoxalin-2-yl)methylidenemethoxycarbohydrazide can be compared with other quinoxaline derivatives, such as quinoxaline-2-one and dihydroquinoxaline derivatives. These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of N’-(E)-(quinoxalin-2-yl)methylidenemethoxycarbohydrazide lies in its specific functional groups and the resulting properties, which may offer advantages in certain applications .
List of Similar Compounds
- Quinoxaline-2-one
- Dihydroquinoxaline
- Quinoxaline-2-carbaldehyde
- Quinoxaline sulfonamides
Properties
Molecular Formula |
C11H10N4O2 |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
trideuteriomethyl N-[(Z)-quinoxalin-2-ylmethylideneamino]carbamate |
InChI |
InChI=1S/C11H10N4O2/c1-17-11(16)15-13-7-8-6-12-9-4-2-3-5-10(9)14-8/h2-7H,1H3,(H,15,16)/b13-7-/i1D3 |
InChI Key |
SOEMFPLGOUBPJQ-PFHFGMJYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N/N=C\C1=NC2=CC=CC=C2N=C1 |
Canonical SMILES |
COC(=O)NN=CC1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


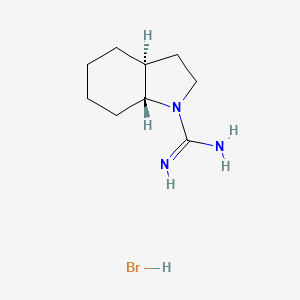
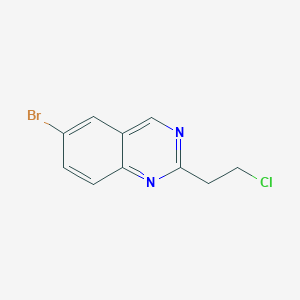
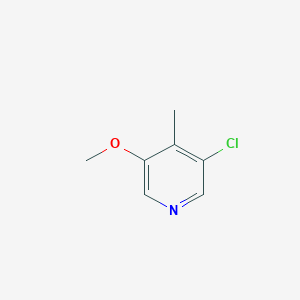
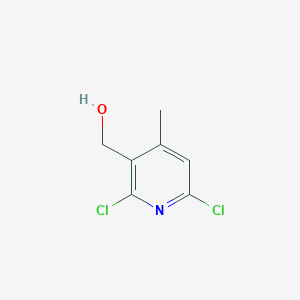

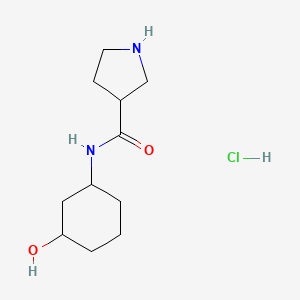
![tert-butyl N-[(3aR,7aR)-octahydro-1H-isoindol-4-yl]carbamate hydrochloride](/img/structure/B11718486.png)
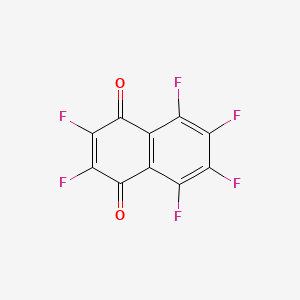
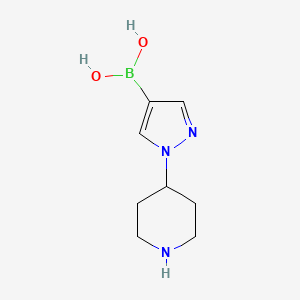
![1-[(3-fluorophenyl)methyl]-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B11718501.png)
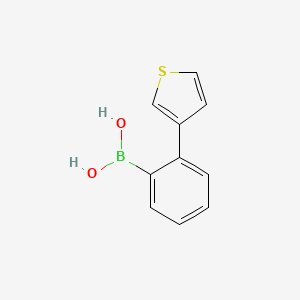
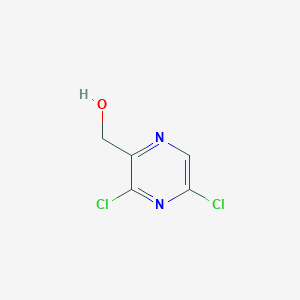
![methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate](/img/structure/B11718514.png)
